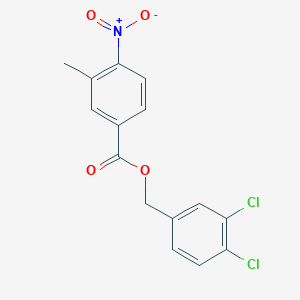![molecular formula C9H10ClNO4S B5729100 methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5729100.png)
methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate, also known as MX-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of sulfonylurea herbicides and has been found to have potent activity against several types of cancer cells.
作用机制
Methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate exerts its cytotoxic activity by inhibiting the activity of the enzyme thioredoxin reductase (TrxR). TrxR is an important enzyme that plays a role in regulating cellular redox homeostasis. methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate binds to the active site of TrxR, thereby inhibiting its activity and leading to the accumulation of reactive oxygen species (ROS) in cancer cells. The accumulation of ROS leads to oxidative stress, which ultimately results in apoptosis of cancer cells.
Biochemical and Physiological Effects:
methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate also inhibits the activity of the transcription factor NF-κB, which is involved in regulating the expression of genes involved in inflammation and cell survival. In addition, methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription.
实验室实验的优点和局限性
Methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate has several advantages for lab experiments. It is a potent cytotoxic agent that can be used to study the mechanisms of cell death in cancer cells. methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate has also been found to be effective against cancer cells that are resistant to chemotherapy drugs, making it a potential candidate for the development of new cancer therapies. However, methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. In addition, methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate has been found to have some toxicity to normal cells, which can limit its therapeutic potential.
未来方向
There are several future directions for research on methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate. One direction is to investigate the potential of methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate as a therapeutic agent for cancer. This could involve testing methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate in preclinical and clinical trials to determine its safety and efficacy in humans. Another direction is to investigate the mechanisms of resistance to methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate in cancer cells. This could involve studying the molecular pathways involved in the development of resistance to methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate and identifying new targets for drug development. Finally, there is a need to develop new methods for administering methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate in vivo, such as using nanoparticles or liposomes to improve its solubility and bioavailability.
合成方法
Methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate can be synthesized through a multistep process starting from 4-chloro-3-nitrobenzoic acid. The nitro group is first reduced to an amino group using a reducing agent such as iron powder. The resulting amine is then treated with methylsulfonyl chloride to introduce the methylsulfonyl group. Finally, the esterification of the carboxylic acid group with methanol yields methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate.
科学研究应用
Methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate has been studied for its potential applications in cancer research. It has been found to have potent cytotoxic activity against several types of cancer cells, including breast, lung, colon, and prostate cancer cells. methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate has been found to inhibit the growth of cancer cells that are resistant to chemotherapy drugs.
属性
IUPAC Name |
methyl 4-chloro-3-(methanesulfonamido)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-15-9(12)6-3-4-7(10)8(5-6)11-16(2,13)14/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLBTLFCNDMZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5729035.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide](/img/structure/B5729058.png)

![3-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5729065.png)

![methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5729077.png)
![phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate](/img/structure/B5729087.png)
![N-(4-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5729108.png)
![7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one](/img/structure/B5729116.png)
![methyl 4,5-dimethoxy-2-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5729122.png)